molecular formula C22H22ClN3O2 B10871455 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10871455
M. Wt: 395.9 g/mol
InChI Key: FSMYTZXQLUMSJE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chloro-substituted indole with a methoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity and influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and exhibiting potential psychotropic effects .

Comparison with Similar Compounds

5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c1-13-17-10-15(23)4-7-20(17)26(2)21(13)22(27)24-9-8-14-12-25-19-6-5-16(28-3)11-18(14)19/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27)

InChI Key

FSMYTZXQLUMSJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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